6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver
Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione (also known as 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione) has been used as a co-inducer in the production of human γ interferon (HuIFN-γ). It has also been used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide .
Molecular Structure Analysis
The linear formula of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione is CF3CF2CF2COCH2COC(CH3)3 . For a detailed 3D structure, please refer to scientific databases or molecular modeling software .Chemical Reactions Analysis
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione has been used in the synthesis of rare earth metal complexes for the separation of lanthanide metals .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.379. It has a boiling point of 46-47 °C at 5 mmHg and a density of 1.273 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
The compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 53 °C. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGGIAOTGPSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11AgF7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76121-99-8 | |
Record name | NSC174892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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